2,4',5-トリクロロビフェニル-13C12

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2,4’,5-Trichlorobiphenyl-13C12” is a type of polychlorinated biphenyl (PCB), a class of manmade chemicals that includes 209 unique congeners . It is used for environmental analysis .

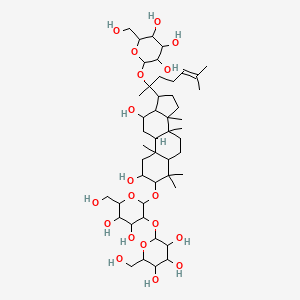

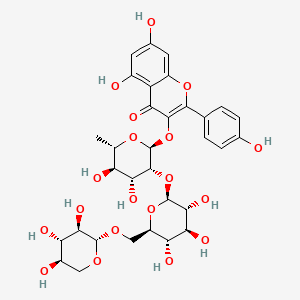

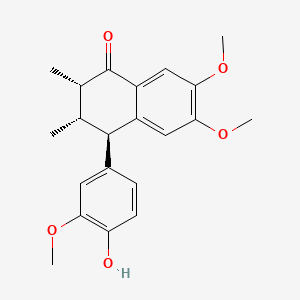

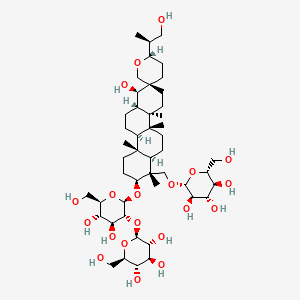

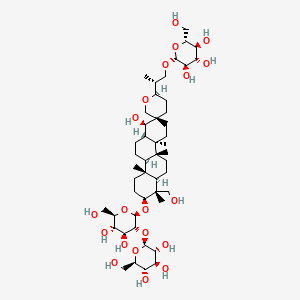

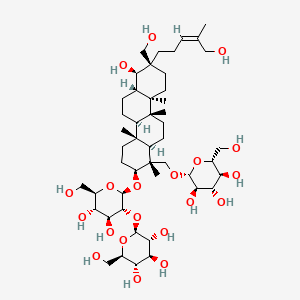

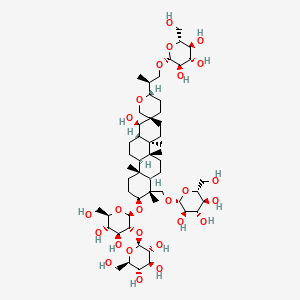

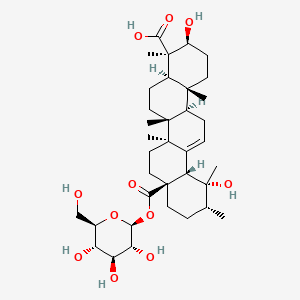

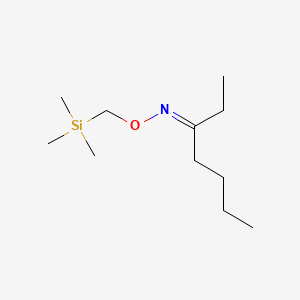

Molecular Structure Analysis

The molecular formula of “2,4’,5-Trichlorobiphenyl-13C12” is C12H7Cl3 . The molecular weight is 269.45 .

Chemical Reactions Analysis

The oxidation of “2,4’,5-Trichlorobiphenyl-13C12” by reactive oxygen species and the binding reactions of its degradation products with substances of natural organic matter have been studied using online electro-Fenton-mass spectrometry . The degradation products were identified by coupled Q Trap mass spectrometry .

Physical and Chemical Properties Analysis

“2,4’,5-Trichlorobiphenyl-13C12” is a solid substance . Its water solubility is 0.14mg/L at 25 ºC . The boiling point is estimated to be 331.6°C at 760 mmHg .

科学的研究の応用

電気化学的脱塩素化

用途: PCB 29は、電気化学的脱塩素化プロセスの研究に使用されます。 研究者は、カーボンナノチューブに堆積したパラジウムナノ粒子を使用して、PCBの脱塩素化効率を調査してきました .

環境運命分析

用途: この化合物は、環境におけるPCBの運命を調べる研究において、モデル汚染物質として役立ちます。 これには、氷などのさまざまなマトリックスにおけるその分布と放出の理解が含まれます .

植物における吸収と代謝

用途: PCB 29は、汚染物質が植物に与える影響を探るために使用されます。 例えば、トウモロコシの苗におけるPCBの吸収、移行、代謝に関する研究が行われています .

吸着特性

用途: この化合物は、スルホン化グラフェンなどの材料の吸着特性を評価する上で役立ちます。 これは、このような材料がPCBの挙動にどのように影響を与えるかを理解するのに役立ちます .

作用機序

Target of Action

2,4’,5-Trichlorobiphenyl-13C12, also known as PCB 31, is a type of polychlorinated biphenyl (PCB), a group of synthetic organic compounds. The primary target of PCBs like 2,4’,5-Trichlorobiphenyl-13C12 is the aryl hydrocarbon receptor . This receptor plays a crucial role in the regulation of biological responses to planar aromatic hydrocarbons .

Biochemical Pathways

It’s known that the compound’s interaction with the aryl hydrocarbon receptor can lead to changes in various biochemical pathways, particularly those involving enzymes of the cytochrome p450 family .

Pharmacokinetics

Like other pcbs, it is likely to have low water solubility and high lipid solubility, leading to bioaccumulation in fatty tissues .

Result of Action

The molecular and cellular effects of 2,4’,5-Trichlorobiphenyl-13C12’s action are primarily due to its disruption of normal gene transcription processes. This can lead to changes in enzyme expression and potentially disrupt various cellular functions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,4’,5-Trichlorobiphenyl-13C12. For instance, its persistence in the environment can lead to long-term exposure and bioaccumulation . Furthermore, its stability and lipophilic nature can influence its distribution in the environment and within organisms .

Safety and Hazards

生化学分析

Biochemical Properties

It is known that dioxin-like PCBs, such as 2,4’,5-Trichlorobiphenyl-13C12, bind to the aryl hydrocarbon receptor . This interaction disrupts cell function by altering the transcription of genes, mainly by inducing the expression of hepatic Phase I and Phase II enzymes, especially of the cytochrome P450 family .

Cellular Effects

2,4’,5-Trichlorobiphenyl-13C12 can have significant effects on various types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways and altering gene expression

Molecular Mechanism

The molecular mechanism of action of 2,4’,5-Trichlorobiphenyl-13C12 involves binding to the aryl hydrocarbon receptor . This binding disrupts cell function by altering the transcription of genes, particularly inducing the expression of hepatic Phase I and Phase II enzymes, especially of the cytochrome P450 family .

Temporal Effects in Laboratory Settings

It is known that PCBs do not break down readily and can persist in the environment for a long time .

Metabolic Pathways

It is known that the mercapturic acid pathway plays a significant role in the metabolism of 2,4’,5-Trichlorobiphenyl .

特性

| { "Design of the Synthesis Pathway": "The synthesis of '2,4',5-Trichlorobiphenyl-13C12' can be achieved through a multi-step process involving the introduction of chlorine atoms into a biphenyl molecule, followed by the incorporation of 13C isotopes. The final product will be a labeled polychlorinated biphenyl (PCB) compound that can be used for various research purposes.", "Starting Materials": [ "Biphenyl", "Chlorine gas", "Sodium hydroxide (NaOH)", "Sodium nitrate (NaNO3)", "Sulfuric acid (H2SO4)", "Sodium acetate (NaOAc)", "Sodium carbonate (Na2CO3)", "13C-labeled benzene" ], "Reaction": [ { "Step 1": "Chlorination of Biphenyl", "Conditions": "Chlorine gas, NaOH, H2O", "Result": "2,2',4,4'-Tetrachlorobiphenyl" }, { "Step 2": "Nitration of Tetrachlorobiphenyl", "Conditions": "NaNO3, H2SO4", "Result": "2,2',4,4'-Tetrachloro-3-nitrobiphenyl" }, { "Step 3": "Reduction of Nitro Group", "Conditions": "Fe, HCl", "Result": "2,2',4,4'-Tetrachlorobiphenyl-3-amine" }, { "Step 4": "Chlorination of Aromatic Ring", "Conditions": "Chlorine gas, NaOH, H2O", "Result": "2,4',5-Trichlorobiphenyl-3-amine" }, { "Step 5": "Coupling with 13C-labeled Benzene", "Conditions": "NaOAc, Na2CO3", "Result": "'2,4',5-Trichlorobiphenyl-13C12'" } ] } | |

CAS番号 |

208263-78-9 |

分子式 |

C12H7Cl3 |

分子量 |

269.446 |

IUPAC名 |

1,4-dichloro-2-(4-chlorophenyl)benzene |

InChI |

InChI=1S/C12H7Cl3/c13-9-3-1-8(2-4-9)11-7-10(14)5-6-12(11)15/h1-7H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 |

InChIキー |

VAHKBZSAUKPEOV-WCGVKTIYSA-N |

SMILES |

C1=CC(=CC=C1C2=C(C=CC(=C2)Cl)Cl)Cl |

同義語 |

4,2’,5’-Trichlorobiphenyl-13C12; Delor 103-13C12; PCB 31-13C12; 2,4’,5-Trichloro-1,1’-biphenyl-13C12; 2,4’,5-Trichloro-1’-biphenyl-1,1’,2,2’,3,3’,4,4’,5,5’,6,6’-13C12 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。